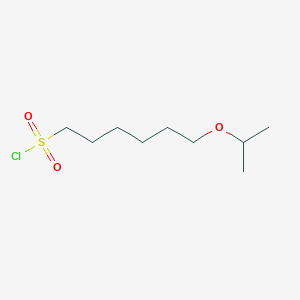
5-(1H-tetrazol-1-yl)-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol is an organic compound that features a naphthalene ring substituted with a tetrazole group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol typically involves the introduction of the tetrazole group onto a naphthalene derivative. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or a similar Lewis acid, which facilitates the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids due to its similar pKa.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(1H-tetrazol-5-yl)naphthalen-1-ol: Similar structure but with a different position of the tetrazole ring.
5-(1H-1,2,4-triazol-1-yl)naphthalen-1-ol: Contains a triazole ring instead of a tetrazole ring.
5-(1H-1,2,3-triazol-1-yl)naphthalen-1-ol: Another triazole derivative with different electronic properties.
Uniqueness
5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol is unique due to the presence of the tetrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H8N4O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
5-(tetrazol-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H |
InChI Key |
FYCYWZROLGBZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


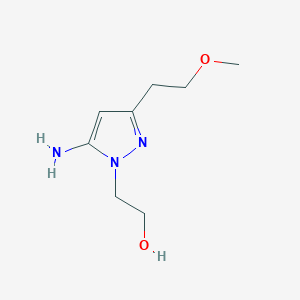

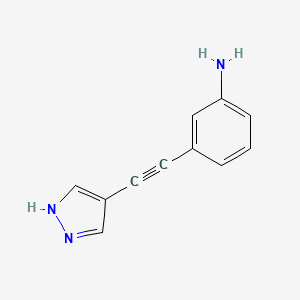
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate](/img/structure/B13638764.png)
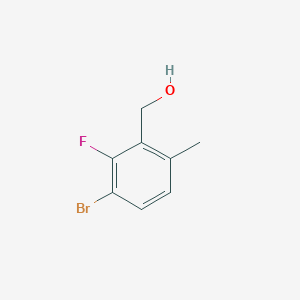

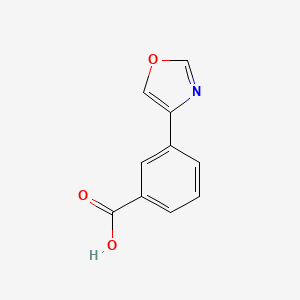
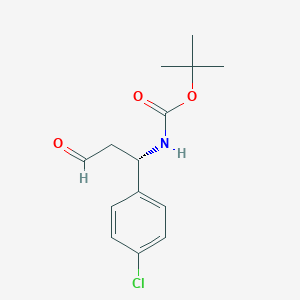
![5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13638787.png)
![2-[1-(4-Methylphenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B13638794.png)
aminehydrochloride](/img/structure/B13638796.png)


